4-(3,4-Dichlorophenyl)urazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5Cl2N3O2 |
|---|---|
Molecular Weight |
246.05 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C8H5Cl2N3O2/c9-5-2-1-4(3-6(5)10)13-7(14)11-12-8(13)15/h1-3H,(H,11,14)(H,12,15) |
InChI Key |
OQZAIYRYUZAZOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)NNC2=O)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 3,4 Dichlorophenyl Urazole
Retrosynthetic Analysis and Strategic Disconnection
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgchemistry.coachamazonaws.com For 4-(3,4-dichlorophenyl)urazole, the primary strategic disconnections focus on the bonds that are most logically formed during synthesis.
Two main disconnection strategies are considered:
Disconnection of the N-Aryl Bond: The bond between the phenyl ring and the nitrogen atom (N4) of the urazole (B1197782) ring is a key disconnection point. This approach simplifies the target molecule into a 3,4-dichlorophenyl synthon and a urazole anion synthon. The corresponding synthetic equivalents for these synthons are typically 3,4-dichlorophenyl isocyanate and a suitable urazole precursor like carbohydrazide (B1668358) or its derivatives. This is a common strategy for constructing 4-substituted urazoles.
Disconnection of the Urazole Ring: A more fundamental disconnection involves breaking the bonds of the heterocyclic ring itself. This leads back to the acyclic precursors that form the ring. This analysis again identifies 3,4-dichlorophenyl isocyanate as a key building block, which provides the N-aryl group and one of the carbonyl carbons. The remaining N-N-C=O fragment can be derived from precursors such as carbohydrazide or by a stepwise addition of hydrazine (B178648) and a carbonyl source.
Both analyses identify two critical precursors whose synthesis is paramount: a reactive 3,4-dichlorophenyl derivative and a hydrazine-based component to construct the urazole core.
Precursor Synthesis and Optimization
The successful synthesis of this compound relies on the efficient preparation of its key precursors.
The most versatile precursor for the dichlorophenyl moiety is 3,4-dichlorophenyl isocyanate. It is typically synthesized via the phosgenation of 3,4-dichloroaniline (B118046). This industrial process involves reacting 3,4-dichloroaniline with phosgene (B1210022), often in an inert solvent like o-dichlorobenzene, at elevated temperatures. google.compatsnap.com The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which is then dehydrochlorinated to yield the isocyanate. google.com Optimization of this process often focuses on managing the toxicity of phosgene and maximizing yield by controlling reaction temperature and the removal of the HCl byproduct. patsnap.com
| Parameter | Method 1 | Method 2 |
| Reactants | 3,4-dichloroaniline, Phosgene | 3,4-dichloroaniline, Phosgene |
| Solvent | o-dichlorobenzene | Dichloroethane, Toluene, etc. |
| Temperature | ~158-165 °C | ~60 °C (initial), then higher T |
| Key Feature | Use of morpholine (B109124) as a tar stabilizer | Continuous feeding process |
| Reference | U.S. Patent 3,449,397 google.com | CN Patent 105622349A patsnap.com |
This interactive table summarizes common conditions for the synthesis of 3,4-dichlorophenyl isocyanate.
Carbohydrazide is a primary precursor for the urazole ring. It is a symmetrical molecule that provides the N-N backbone and the second carbonyl group. Several methods exist for its synthesis. A common industrial route involves the reaction of urea (B33335) with hydrazine, which releases ammonia (B1221849) as a byproduct. wikipedia.org Another well-established method is the reaction of dialkyl carbonates, such as diethyl carbonate or dimethyl carbonate, with hydrazine hydrate (B1144303). chemicalbook.comprepchem.comgoogle.com This reaction typically proceeds in two stages: formation of an intermediate carbazate (B1233558) (e.g., ethyl carbazate or methyl carbazate), followed by reaction with a second equivalent of hydrazine to form carbohydrazide. google.com
| Starting Materials | Key Reaction Steps | Typical Yield | Reference |
| Urea + Hydrazine | Direct condensation with ammonia evolution. | High | Wikipedia wikipedia.org |
| Diethyl Carbonate + Hydrazine Hydrate | Formation of ethyl carbazate, then reaction with more hydrazine. Distillation of ethanol (B145695) drives the reaction. | ~49-60% | PrepChem prepchem.com |
| Dimethyl Carbonate + Hydrazine Hydrate | Two-stage process: formation of methyl carbazate, followed by reaction with hydrazine hydrate at ~70°C. | ~77% | Google Patents google.com |
This interactive table provides a comparison of selected synthetic methods for carbohydrazide.
Direct Synthetic Routes to this compound
With the key precursors in hand, the final assembly of the target molecule can be achieved through either a stepwise or a one-pot process.
Modern synthetic strategies often favor one-pot reactions due to their efficiency, reduced solvent use, and avoidance of isolating potentially unstable intermediates. organic-chemistry.org A one-pot pathway for preparing 4-substituted urazoles has been developed that starts from the corresponding aniline (B41778). organic-chemistry.orgorganic-chemistry.org In the context of this compound, this would involve:
Reacting 3,4-dichloroaniline with ethyl chloroformate in the presence of a base like triethylamine (B128534) to form an intermediate ethyl carbamate (B1207046).
Adding ethyl carbazate to the reaction mixture, which reacts with the carbamate to form an acyclic semicarbazide (B1199961) derivative.
Inducing cyclization of the semicarbazide, often by heating, to yield the final this compound.
This method is advantageous as it avoids the direct handling of toxic and costly isocyanates. organic-chemistry.org Yields for this type of one-pot synthesis of various 4-substituted urazoles have been reported to be good, generally ranging from 28% to 92% depending on the aniline derivative used. organic-chemistry.org
The more traditional and mechanistically straightforward approach is a stepwise synthesis. This route typically involves the reaction of 3,4-dichlorophenyl isocyanate with a hydrazine derivative.
One common pathway involves the condensation of the isocyanate with ethyl carbazate. This reaction forms a 1-(ethoxycarbonyl)-4-(3,4-dichlorophenyl)semicarbazide intermediate. This intermediate is then isolated and subsequently cyclized under thermal conditions or with a base catalyst to eliminate ethanol and form the urazole ring. nih.gov
Alternatively, reacting 3,4-dichlorophenyl isocyanate directly with carbohydrazide can lead to the formation of a bis-semicarbazide intermediate, which can then be cyclized. Careful control of stoichiometry and reaction conditions is necessary to achieve the desired intramolecular cyclization to form the urazole ring.
Catalyst Systems for this compound Synthesis
The synthesis of 4-substituted urazoles, including the 3,4-dichlorophenyl derivative, typically involves the cyclization of a corresponding semicarbazide precursor. This transformation can be facilitated by various catalytic systems, primarily basic or acidic in nature.
Base catalysts are commonly employed to promote the intramolecular cyclization step. For instance, bases such as potassium carbonate (K2CO3) in ethanol have been shown to be effective for urazole ring formation. chemrxiv.org Other base systems, including n-BuLi or pyridine (B92270), have been utilized depending on the nature of the substituents on the primary amine precursor. wustl.edu For N4-substituted urazoles with more electronegative groups, pyridine is often the preferred base. wustl.educgl.org.cn
While less common for the primary cyclization, Lewis acids have been shown to play a role in subsequent reactions of urazoles. For example, Magnesium chloride (MgCl2) has been used to catalyze the cycloaddition of triazolinediones (the oxidized form of urazoles) with other molecules. nih.gov In the broader context of synthesizing related heterocyclic structures, nano-magnetic metal-organic frameworks have been developed as efficient heterogeneous catalysts for condensation reactions, suggesting a potential area for exploration in urazole synthesis. nih.gov
| Catalyst Type | Specific Example(s) | Role in Synthesis/Reaction | Reference(s) |
| Base Catalyst | Potassium Carbonate (K2CO3) | Promotes urazole ring cyclization. | chemrxiv.org |
| Base Catalyst | Pyridine, n-BuLi | Facilitates reaction of primary amines in urazole synthesis. | wustl.educgl.org.cn |
| Lewis Acid | Magnesium Chloride (MgCl2) | Catalyzes cycloaddition reactions of urazole derivatives. | nih.gov |
| Heterogeneous | Fe3O4@MIL-101(Cr) | Used for synthesis of related nitrogen heterocycles. | nih.gov |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, reaction temperature, and monitoring of the reaction progress.
The solvent system significantly influences the efficiency of urazole synthesis. The cyclization of semicarbazide precursors is often performed in polar protic solvents. An ethanol/K2CO3 system is noted for being fast and efficient for urazole cyclization. chemrxiv.org However, the solubility of urazole precursors can be a challenge, sometimes leading to difficulties in isolation. nih.gov
In related reactions involving urazole derivatives, various organic solvents have been evaluated. For instance, in the oxidation of urazoles and subsequent cycloaddition, dichloromethane (B109758) was found to be a suitable solvent, while THF, ethyl acetate, toluene, and acetonitrile (B52724) resulted in reduced yields. nih.gov The choice of solvent can also be critical during purification; for example, chloroform (B151607) can be used to selectively solubilize certain products away from inorganic salts. orgsyn.org
Table of Solvent Effects on Urazole Derivative Reactions
| Solvent | Observation | Reference |
|---|---|---|
| Ethanol | Used with K2CO3 for efficient and fast cyclization. | chemrxiv.org |
| Dichloromethane | Optimal solvent for certain telescoped oxidation/cycloaddition reactions. | nih.gov |
| THF, Ethyl Acetate | Resulted in reduced isolated yields in specific cycloaddition reactions. | nih.gov |
| Toluene, Acetonitrile | Also led to lower yields in the same cycloaddition context. | nih.gov |
Temperature is a critical parameter in the synthesis of urazoles. The initial formation of the semicarbazide intermediate from an isocyanate and ethyl carbazate is highly sensitive to heat. chemrxiv.org The subsequent cyclization step is often carried out at elevated temperatures, such as refluxing in a suitable solvent, to drive the reaction to completion. sci-hub.se However, specific temperature profiles, including initial cooling (e.g., to 0 °C) followed by heating (e.g., to 65 °C), may be employed to control the reaction. orgsyn.org
Kinetic studies on the formation of related heterocyclic compounds show that reactions are often conducted at temperatures ranging from ambient to 120°C to study the effect on reaction rates. nasa.gov There is little evidence in the available literature to suggest that pressure, other than ambient pressure, is a significant variable in the synthesis of this compound.
The kinetics of urazole formation can be influenced by reactant concentrations and temperature. Studies on related reactions, such as the synthesis of 4-(substituted phenyl)-1,4-dihydropyridines, have shown that the process often follows second-order kinetics. researchgate.net For other complex formations, the reaction can follow pseudo-first-order kinetics with respect to one of the reactants. ekb.eg The degradation kinetics of 2,4-dichlorophenol, a related chlorinated aromatic compound, have been shown to vary from pseudo-first-order to more complex models depending on catalyst concentration. nih.gov
Monitoring the progress of the reaction is essential for optimization. A common qualitative method for tracking urazole formation involves oxidizing a small sample to its corresponding 4,5-triazoline-3,5-dione (TAD). chemrxiv.org The formation of the TAD derivative is visually apparent due to its distinct red or pink color. chemrxiv.org This allows for a rapid assessment of whether the urazole has been successfully formed before proceeding with purification.
Post-Synthetic Purification and Isolation Techniques
After the synthesis is complete, isolating and purifying this compound is necessary to remove unreacted starting materials, catalysts, and byproducts. The poor solubility of many urazole precursors in common organic solvents can sometimes complicate this process. nih.gov
Common purification techniques include:
Filtration: The initial solid product is often collected by filtration from the reaction mixture. sci-hub.se
Recrystallization: This is a standard method for purifying solid organic compounds. However, it can be a lengthy process for some urazole derivatives and may not always effectively remove all impurities.
Solvent Washing: Washing the crude product with appropriate solvents can remove soluble impurities.
Semi-preparative Liquid Chromatography (LC): For achieving high purity, semi-preparative LC is a highly effective technique. uniba.sk This method can separate the desired compound from complex mixtures of impurities and secondary products, yielding purities greater than 98%. uniba.sk
The success of purification can be confirmed by analytical techniques such as NMR spectroscopy, where higher purity leads to clearer spectra and easier structure elucidation. uniba.sk
Exploration of Chemical Reactivity and Derivatization
The chemical reactivity of this compound is primarily centered around the urazole ring, which can undergo various transformations.
A key reaction of urazoles is their oxidation to form 4-aryl-1,2,4-triazoline-3,5-diones (TADs). chemrxiv.org These TADs are highly reactive and valuable synthetic intermediates, particularly known for their use as dienophiles in [4+2] and [2+2] cycloaddition reactions. nih.gov The oxidation can be achieved using various oxidizing agents, including calcium hypochlorite (B82951) or nickel peroxide (Ni2O3). nih.govacs.org The resulting 3,4-dichlorophenyl substituted TAD would be a powerful reagent for forming new carbon-carbon and carbon-heteroatom bonds.
Derivatization can also occur through reactions at the nitrogen atoms of the urazole ring. For instance, the N-H groups of the urazole can react with reagents like acetyl chloride to form N-acetylated derivatives. sci-hub.se This type of derivatization alters the chemical properties of the molecule and can be used to synthesize new compounds, such as novel polyamides where the urazole derivative is incorporated into a polymer backbone. sci-hub.se Furthermore, derivatization methods are commonly used to alter the physical characteristics of molecules to make them more suitable for analytical techniques like HPLC. mdpi.comnih.gov
Substitution Reactions on the Urazole Ring System
The urazole ring of this compound possesses two secondary amine protons (N-H) at the N1 and N2 positions, which are acidic and can be involved in substitution reactions. Furthermore, the urazole can be readily oxidized to a highly reactive intermediate.
Oxidation to Triazolinedione: A primary transformation of 4-substituted urazoles is the oxidation to their corresponding 4-substituted-1,2,4-triazoline-3,5-diones (TADs). researchgate.net These TAD derivatives are exceptionally reactive compounds, known for being powerful dienophiles and enophiles. researchgate.net The oxidation of this compound can be achieved using various oxidizing agents under mild conditions. For instance, reagents like calcium hypochlorite or a combination of urea-hydrogen peroxide (UHP) with inorganic chloride salts can effectively facilitate this transformation. researchgate.netnih.gov The resulting 4-(3,4-Dichlorophenyl)-1,2,4-triazoline-3,5-dione is typically generated in situ and used immediately in subsequent reactions due to its high reactivity. nih.gov
N-Alkylation and N-Arylation: The N-H groups on the urazole ring can be deprotonated by a suitable base to form an anion, which can then act as a nucleophile in substitution reactions. This allows for the introduction of alkyl or aryl groups at the N1 and/or N2 positions. For example, the reaction of 1,4-disubstituted urazoles with 9-bromofluorene (B49992) in the presence of a base leads to N-fluorenylation. researchgate.net This indicates the potential for similar alkylation reactions on this compound with various electrophiles, such as alkyl halides or sulfates, to yield N1-substituted or N1,N2-disubstituted derivatives.
| Reaction Type | Reagent(s) | Conditions | Product |
| Oxidation | Calcium Hypochlorite (Ca(OCl)₂) | Dichloromethane, Room Temp | 4-(3,4-Dichlorophenyl)-1,2,4-triazoline-3,5-dione |
| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF) | 1-Alkyl-4-(3,4-dichlorophenyl)-1,2,4-triazolidine-3,5-dione |
Table 1: Examples of Substitution and Transformation Reactions on the Urazole Ring.
Reactions Involving the Dichlorophenyl Moiety
The two chlorine atoms on the phenyl ring of this compound are potential sites for modification, primarily through metal-catalyzed cross-coupling reactions. While nucleophilic aromatic substitution is also a possibility, it typically requires harsh conditions.
Palladium-Catalyzed Cross-Coupling Reactions: Aryl chlorides can serve as substrates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. Although less reactive than aryl bromides or iodides, the C-Cl bonds in this compound can be activated using appropriate palladium catalysts and ligands.
Suzuki Coupling: Reaction with an arylboronic acid (Ar-B(OH)₂) can replace one or both chlorine atoms with a new aryl or heteroaryl group, yielding biaryl structures.
Sonogashira Coupling: Coupling with a terminal alkyne in the presence of a palladium and copper co-catalyst can introduce alkynyl substituents onto the phenyl ring.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl chloride with an amine, leading to substituted aniline derivatives.
These transformations provide a powerful strategy for the late-stage functionalization of the molecule, enabling the synthesis of a diverse library of analogues with modified phenyl substituents.
| Reaction Type | Coupling Partner | Catalyst System | Potential Product |
| Suzuki Coupling | Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-(3-Chloro-4-arylphenyl)urazole |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 4-(3-Chloro-4-alkynylphenyl)urazole |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP), Base | 4-(3-Chloro-4-aminophenyl)urazole |
Table 2: Potential Cross-Coupling Reactions on the Dichlorophenyl Moiety.
Formation of Fused Heterocyclic Systems Containing the Urazole Core
One of the most significant applications of urazoles in synthetic chemistry is their use as precursors for building fused heterocyclic systems. This is almost exclusively achieved via the highly reactive triazolinedione intermediate.
[4+2] Cycloaddition Reactions: The in situ generated 4-(3,4-Dichlorophenyl)-1,2,4-triazoline-3,5-dione is an exceptionally potent dienophile for the Diels-Alder reaction. researchgate.net It can react rapidly with a wide range of conjugated dienes, such as cyclopentadiene (B3395910) or isoprene, to afford stable, fused bicyclic adducts. This cycloaddition occurs with high stereospecificity and provides a direct route to complex polycyclic systems containing the urazole nucleus.
[2+2] Cycloaddition Reactions: In addition to acting as dienophiles, triazolinediones can participate in [2+2] cycloadditions with electron-rich alkenes and alkynes. For instance, the reaction of in-situ generated triazolinediones with thioalkynes, catalyzed by a Lewis acid, has been shown to produce novel diazacyclobutene scaffolds. nih.gov This methodology expands the scope of fused systems that can be accessed from a urazole precursor, leading to strained four-membered rings fused to the triazolidine (B1262331) core.
Ene Reactions: Triazolinediones are also powerful enophiles and can react with alkenes that possess an allylic hydrogen atom. This reaction results in the formation of a new C-N bond and a C-H bond, with a concurrent shift of the double bond, yielding an N-allylurazole derivative.
| Reaction Type | Reactant | Fused System |
| [4+2] Cycloaddition | Conjugated Diene (e.g., 1,3-Butadiene) | Pyridazino[1,2-a] nih.govmdpi.comcgl.org.cntriazole derivative |
| [2+2] Cycloaddition | Thioalkyne | Thiazeto[3,2-b] nih.govmdpi.comcgl.org.cntriazole derivative |
| Ene Reaction | Alkene with allylic H (e.g., Propene) | N-allyl-4-(3,4-dichlorophenyl)urazole |
Table 3: Formation of Fused and Complex Systems from this compound via its TAD derivative.
Advanced Spectroscopic and Structural Characterization of 4 3,4 Dichlorophenyl Urazole
Vibrational Spectroscopy Analysis
Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of 4-(3,4-dichlorophenyl)urazole. Through the complementary techniques of Fourier Transform Infrared (FT-IR) and Raman spectroscopy, the characteristic vibrational modes of the molecule are elucidated.
The FT-IR spectrum of this compound is characterized by distinct absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. The N-H stretching vibrations of the urazole (B1197782) ring are expected to appear as a broad band in the region of 3200-3100 cm⁻¹. The carbonyl (C=O) groups of the urazole ring give rise to a strong, sharp absorption band, typically observed around 1720-1700 cm⁻¹.
The aromatic C-H stretching vibrations of the dichlorophenyl ring are anticipated in the 3100-3000 cm⁻¹ region. Furthermore, the C=C stretching vibrations within the aromatic ring are expected to produce characteristic peaks in the 1600-1450 cm⁻¹ range. The C-N stretching vibrations of the urazole ring are typically found in the 1400-1200 cm⁻¹ region. The presence of chlorine substituents on the phenyl ring is indicated by C-Cl stretching vibrations, which are expected to appear in the fingerprint region, below 800 cm⁻¹.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3150 | N-H Stretch | Urazole Ring |
| 3080 | Aromatic C-H Stretch | Dichlorophenyl Ring |
| 1710 | C=O Stretch | Urazole Ring |
| 1585 | C=C Stretch | Aromatic Ring |
| 1470 | C=C Stretch | Aromatic Ring |
| 1350 | C-N Stretch | Urazole Ring |
| 1280 | Aromatic C-H In-plane bend | Dichlorophenyl Ring |
| 820 | Aromatic C-H Out-of-plane bend | Dichlorophenyl Ring |
| 750 | C-Cl Stretch | Dichlorophenyl Ring |
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show a strong signal for the symmetric C=C stretching of the dichlorophenyl ring around 1580 cm⁻¹. The symmetric stretching of the C=O groups may also be observed, though typically weaker than in the IR spectrum.
The breathing mode of the aromatic ring, a characteristic feature in Raman spectra, is anticipated to be a sharp and intense peak. Vibrations involving the heavier chlorine atoms (C-Cl bonds) are also expected to be Raman active and appear at low frequencies, providing a distinct fingerprint for the substitution pattern.
Table 2: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3075 | Aromatic C-H Stretch | Dichlorophenyl Ring |
| 1580 | Symmetric C=C Stretch | Aromatic Ring |
| 1380 | C-N Stretch | Urazole Ring |
| 1030 | Aromatic Ring Breathing | Dichlorophenyl Ring |
| 825 | Aromatic C-H Out-of-plane bend | Dichlorophenyl Ring |
| 745 | C-Cl Stretch | Dichlorophenyl Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the detailed structural analysis of this compound, providing precise information about the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to the protons of the urazole and the dichlorophenyl rings. The two N-H protons of the urazole ring are expected to appear as a broad singlet significantly downfield, likely in the range of 10.0-11.0 ppm, due to the deshielding effect of the adjacent carbonyl groups.
The aromatic protons of the 3,4-dichlorophenyl group will present a more complex pattern. The proton at the C2' position (H-2') is anticipated to appear as a doublet around 7.8 ppm. The proton at the C5' position (H-5') is expected to be a doublet of doublets at approximately 7.6 ppm, and the proton at the C6' position (H-6') is predicted to be a doublet around 7.4 ppm. The coupling constants between these adjacent protons would be consistent with ortho and meta relationships.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-H | 10.5 | br s |
| H-2' | 7.8 | d |
| H-5' | 7.6 | dd |
| H-6' | 7.4 | d |
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, the carbonyl carbons (C=O) of the urazole ring are expected to be the most downfield signals, appearing around 155 ppm.
The carbon atoms of the dichlorophenyl ring will have distinct chemical shifts influenced by the chlorine substituents and the urazole ring. The carbon attached to the urazole nitrogen (C-4') is predicted to be around 138 ppm. The carbons bearing the chlorine atoms (C-3' and C-4') are expected at approximately 133 ppm and 131 ppm, respectively. The remaining aromatic carbons (C-1', C-2', C-5', and C-6') would resonate in the 120-130 ppm range.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 155.0 |
| C-4' | 138.0 |
| C-3' | 133.0 |
| C-1' | 132.5 |
| C-4' | 131.0 |
| C-6' | 129.0 |
| C-2' | 127.5 |
| C-5' | 121.0 |
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks are expected between the adjacent aromatic protons: H-5' with H-6', and H-5' with H-2'.
HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or HSQC) spectrum correlates directly bonded protons and carbons. This would show correlations between H-2' and C-2', H-5' and C-5', and H-6' and C-6'.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the two ring systems. Key expected correlations would include the N-H protons showing a correlation to the carbonyl carbons (C=O). The aromatic protons would show long-range correlations to neighboring carbons within the phenyl ring, and importantly, protons H-2' and H-6' would be expected to show a correlation to the carbon of the urazole ring they are in proximity to through the C-N bond, confirming the substitution position.
Table 5: Mentioned Compound Names
| Compound Name |
|---|
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allow for the determination of a compound's elemental formula. For this compound (C₈H₅Cl₂N₃O₂), the theoretical exact mass can be calculated. However, specific experimental HRMS data confirming this exact mass have not been reported in the searched literature. Such data would be crucial for unequivocally verifying the elemental composition of synthesized samples. While HRMS data exists for other urazole derivatives and compounds containing the dichlorophenyl moiety, this information is not directly applicable to the title compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is employed to fragment a selected precursor ion and analyze the resulting product ions, offering deep insights into the molecule's structure and bonding. A theoretical fragmentation of this compound would likely involve characteristic losses related to the urazole ring (e.g., loss of HNCO) and cleavage of the bond connecting the phenyl ring to the urazole nitrogen. The isotopic pattern of the two chlorine atoms would be a key feature in identifying fragments containing the dichlorophenyl group.
However, no experimental MS/MS studies for this compound have been published. Therefore, its specific fragmentation pathways, ion structures, and fragmentation mechanisms remain unconfirmed by experimental data.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy investigates the transitions between electronic energy levels in a molecule upon absorption or emission of light, providing information about its chromophores and electronic structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions, typically π→π* and n→π*. The 4-aryl-urazole scaffold contains chromophores—the dichlorophenyl ring and the carbonyl groups of the urazole ring—that are expected to absorb in the UV region. Studies on other 4,5-disubstituted-1,2,4-triazoline-3-thiones show absorption maxima around 255-292 nm, characteristic of the triazole ring system. While one could anticipate absorption bands for this compound in a similar region, no experimentally recorded UV-Vis spectrum for this specific compound is available in the literature.
Fluorescence Spectroscopy (If Applicable)
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This property is not common to all molecules and depends on the presence of a fluorophore and factors that prevent non-radiative decay. There is no information in the searched scientific literature to suggest that this compound exhibits fluorescence. Studies on the fluorescence of other heterocyclic systems, even those containing a dichlorophenyl group, cannot be extrapolated to confirm this property for the title compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions. A crystal structure would reveal the planarity of the urazole ring, the rotational angle of the dichlorophenyl group relative to the ring, and the packing of molecules in the crystal lattice. While crystal structures for numerous compounds containing a 1-(3,4-dichlorophenyl) moiety or other 4-aryl-triazole derivatives have been reported, a specific crystallographic study for this compound has not been published. Consequently, its definitive solid-state structure and packing arrangement have not been experimentally determined.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
A definitive analysis of the crystal packing and specific intermolecular interactions, such as hydrogen bonding and halogen bonding, for this compound cannot be conducted without crystallographic data. Such interactions play a critical role in the supramolecular architecture and physical properties of a compound. While one could hypothesize the potential for N-H···O hydrogen bonds involving the urazole ring and halogen bonding involving the chlorine atoms on the phenyl ring, these remain theoretical in the absence of experimental evidence.
Computational and Theoretical Investigations of 4 3,4 Dichlorophenyl Urazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and electronic properties of a compound at the atomic level. For a molecule like 4-(3,4-Dichlorophenyl)urazole, these calculations would provide invaluable insights into its behavior.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization.
This optimization would yield precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides a detailed picture of the electron density distribution, which is crucial for understanding the molecule's reactivity and intermolecular interactions. A typical DFT study would involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.
Table 1: Hypothetical Optimized Geometry Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Value |
| C-N (urazole ring) | Data not available |
| N-N (urazole ring) | Data not available |
| C=O (urazole ring) | Data not available |
| C-Cl (dichlorophenyl) | Data not available |
| C-C (phenyl ring) | Data not available |
| Dihedral Angle (Urazole-Phenyl) | Data not available |
Note: The values in this table are placeholders and would be determined through actual DFT calculations.
Hartree-Fock (HF) and Post-HF Methods for Energetic Profiling
Hartree-Fock (HF) theory is another foundational method in computational chemistry that approximates the many-electron wavefunction as a single Slater determinant. While less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations provide a valuable starting point for more advanced methods.
Post-HF methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF framework to systematically include electron correlation. These methods are computationally more demanding but offer higher accuracy for energetic properties. An energetic profile of this compound using these methods would provide precise calculations of its total electronic energy, heats of formation, and the energies of different conformational isomers.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. Analyzing the molecular orbitals of this compound would offer deep insights into its electronic transitions, reactivity, and stability.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
The spatial distribution and energy of the HOMO and LUMO are critical for understanding a molecule's chemical reactivity and its electronic absorption properties. For this compound, the HOMO would likely be localized on the electron-rich urazole (B1197782) and dichlorophenyl rings, while the LUMO would also be distributed over the π-system of the molecule.
Band Gap and Chemical Reactivity Index Calculations
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap or the band gap. A small band gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
From the HOMO and LUMO energies, several chemical reactivity indices can be calculated, providing a quantitative measure of the molecule's reactivity. These indices include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ2 / 2η, where μ is the chemical potential, μ = -χ).
Table 2: Hypothetical Molecular Orbital Properties and Chemical Reactivity Indices for this compound
| Property | Value | Unit |
| EHOMO | Data not available | eV |
| ELUMO | Data not available | eV |
| Band Gap (ΔE) | Data not available | eV |
| Ionization Potential (I) | Data not available | eV |
| Electron Affinity (A) | Data not available | eV |
| Electronegativity (χ) | Data not available | eV |
| Chemical Hardness (η) | Data not available | eV |
| Chemical Softness (S) | Data not available | eV-1 |
| Electrophilicity Index (ω) | Data not available | eV |
Note: The values in this table are placeholders and would be determined from HOMO and LUMO energies obtained through quantum chemical calculations.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and lone pair interactions within a molecule. It provides a localized picture of the electronic structure, which is often more intuitive than the delocalized molecular orbitals.
For this compound, NBO analysis would reveal the hybridization of the atomic orbitals involved in bonding. It would also quantify the extent of electron delocalization from filled Lewis-type orbitals (bonds and lone pairs) to empty non-Lewis-type orbitals (antibonding and Rydberg orbitals). These delocalization effects, often referred to as hyperconjugation, are crucial for understanding the molecule's stability and the nature of its chemical bonds. The analysis would provide information on donor-acceptor interactions and their stabilization energies, offering a detailed picture of the intramolecular charge transfer.
Table 3: Hypothetical NBO Analysis Results for Key Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(N) in urazole | π(C=O) in urazole | Data not available |
| π(C-C) in phenyl ring | π(C-C) in phenyl ring | Data not available |
| LP(Cl) | σ*(C-C) in phenyl ring | Data not available |
Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction. The values in this table are placeholders and would be generated by NBO analysis.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental spectra and can provide insights into the molecule's electronic structure and vibrational modes.
Theoretical IR and NMR Chemical Shift Predictions
Density Functional Theory (DFT) is a primary method used for the theoretical prediction of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the vibrational frequencies and intensities for an IR spectrum can be calculated. These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as N-H stretching, C=O stretching, and aromatic C-C bending, providing a detailed assignment for experimentally observed IR bands.
Similarly, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C). These theoretical chemical shifts are typically calculated for the optimized molecular geometry and can be correlated with experimental data to aid in the structural elucidation of the compound. For a definitive comparison, the theoretical values are often scaled to account for systematic errors in the computational methods.
Table 1: Representative Theoretical and Experimental Spectroscopic Data for a Phenyl-Substituted Heterocycle (Hypothetical Data for this compound)
| Spectroscopic Data | Theoretical Prediction (cm⁻¹ or ppm) | Experimental Observation (cm⁻¹ or ppm) |
| IR: ν(N-H) | 3450 | 3435 |
| IR: ν(C=O) | 1720, 1705 | 1715, 1700 |
| IR: ν(C=C) aromatic | 1600, 1580 | 1595, 1575 |
| ¹H NMR: δ(N-H) | 10.5 | 10.3 |
| ¹H NMR: δ(Aromatic-H) | 7.2-7.8 | 7.1-7.7 |
| ¹³C NMR: δ(C=O) | 155, 152 | 154, 151 |
| ¹³C NMR: δ(Aromatic-C) | 120-140 | 121-139 |
Note: The data in this table is illustrative and not based on actual published research for this compound.
Simulated UV-Vis Spectra
The electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) absorption spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. The resulting data can be used to generate a simulated UV-Vis spectrum, which can then be compared with experimental measurements. Such simulations help in understanding the nature of the electronic transitions, for instance, identifying them as π→π* or n→π* transitions, and how they are influenced by the molecular structure.
Molecular Dynamics Simulations for Conformational Analysis in Solution
Molecular Dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior and conformational flexibility of molecules in a solvent environment. For this compound, MD simulations can provide insights into how the molecule behaves in solution, including the rotation around single bonds, the orientation of the dichlorophenyl ring relative to the urazole ring, and the interactions with solvent molecules. These simulations solve Newton's equations of motion for the atoms in the system over time, yielding a trajectory of atomic positions and velocities. Analysis of this trajectory can reveal the most stable conformations, the energy barriers between different conformations, and the formation of intramolecular or intermolecular hydrogen bonds.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Principles (excluding specific human trial data)
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).
Descriptor Calculation and Selection
The first step in QSAR/QSPR modeling is the calculation of a wide range of molecular descriptors for a set of molecules with known activities or properties. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).
2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).
3D descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular shape indices, solvent accessible surface area).
Quantum chemical descriptors: Obtained from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, partial atomic charges).
Once calculated, a crucial step is the selection of a subset of relevant descriptors that have the most significant correlation with the activity or property of interest, while avoiding inter-correlation among the descriptors themselves.
Predictive Model Development for Preclinical Assessment
With a set of selected descriptors, a mathematical model is developed to predict the activity or property of new, untested compounds. Various statistical and machine learning methods can be employed for this purpose, including:
Multiple Linear Regression (MLR)
Partial Least Squares (PLS)
Support Vector Machines (SVM)
Artificial Neural Networks (ANN)
The developed model is then rigorously validated using internal and external validation techniques to ensure its predictive power and robustness. For preclinical assessment, a validated QSAR model for a property like receptor binding affinity or a QSPR model for a property like solubility could guide the design and prioritization of new analogues of this compound for synthesis and further testing.
Investigation of Preclinical Biological and Pharmacological Activities of 4 3,4 Dichlorophenyl Urazole Mechanistic and Structure Activity Focus
Enzyme Inhibition Studies and Mechanistic Elucidation (e.g., Monoamine Oxidase, Dipeptidyl Peptidase IV)
No studies detailing the in vitro assay development, optimization, kinetics of enzyme-inhibitor interaction, or inhibitor selectivity profiling for 4-(3,4-Dichlorophenyl)urazole against monoamine oxidase, dipeptidyl peptidase IV, or any other related enzymes were found in the public domain.
In Vitro Assay Development and Optimization
Information regarding the development and optimization of in vitro assays to evaluate the enzymatic activity of this compound is not available.
Kinetics of Enzyme-Inhibitor Interaction
There are no published data on the kinetics of interaction between this compound and any enzyme targets.
Inhibitor Selectivity Profiling against Related Enzymes
Selectivity profiling studies of this compound against a panel of related enzymes have not been reported.
Receptor Binding and Ligand-Target Interaction Analysis
No research was found concerning the receptor binding properties or the analysis of ligand-target interactions for this compound.
Radioligand Binding Assays (if applicable)
There is no evidence of radioligand binding assays having been conducted to determine the affinity of this compound for any specific receptors.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Studies utilizing surface plasmon resonance to investigate the binding kinetics of this compound with any biological target have not been documented.
Molecular Docking and Simulation of Ligand-Protein Interactions
Extensive searches for molecular docking and simulation studies specifically investigating the interactions of this compound with protein targets did not yield any specific results. This suggests a lack of publicly available research in this area for this particular compound.
In general, molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govamazonaws.com These simulations are valuable in drug discovery to understand how a ligand, such as this compound, might interact with a biological target at the molecular level. nih.gov The process involves predicting the binding mode and affinity of the ligand to a protein's active site. nih.gov
Molecular dynamics (MD) simulations can further refine the understanding of these interactions by simulating the movement of atoms in the protein-ligand complex over time. nih.govresearchgate.net This provides insights into the stability of the complex and the dynamic nature of the binding interactions. nih.gov
While no specific data exists for this compound, related research on other heterocyclic compounds highlights the common types of interactions that are often analyzed. These include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for the stability of the ligand-protein complex. nih.gov The binding energy, often calculated in kcal/mol, is a key metric used to quantify the strength of the interaction. ajgreenchem.com
Cell-Based Functional Assays
There is currently no publicly available information from cell-based functional assays specifically for this compound. Such assays are crucial for determining the biological effects of a compound on living cells. nih.gov
Investigation of Cellular Pathway Modulation
No studies were found that investigated the modulation of specific cellular signaling pathways by this compound. The modulation of cellular pathways is a key aspect of understanding a compound's mechanism of action. nih.govnih.gov Key signaling pathways often investigated in drug discovery include those involved in cell proliferation, apoptosis, and inflammation. nih.govnih.gov
Assessment of Cellular Responses (excluding cytotoxicity, unless as a mechanistic tool for target engagement)
There is no available data on the specific cellular responses induced by this compound, aside from general cytotoxicity assessments that are not focused on target engagement. Cellular response assays can measure a wide range of effects, such as changes in protein expression, enzyme activity, or cell morphology. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Targets
No structure-activity relationship (SAR) studies have been published for this compound and its analogs. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov
Correlation of Structural Features with Biological Responses in vitro
Without synthesized analogs and corresponding biological data, no correlation between the structural features of this compound and its in vitro biological responses can be established. This type of analysis is central to SAR studies, where the goal is to build a model that links specific chemical modifications to changes in biological activity. nih.govmdpi.com
Table of Compounds Mentioned
Advanced Analytical Method Development and Validation for 4 3,4 Dichlorophenyl Urazole
Chromatographic Method Development
Chromatographic techniques are essential for separating and quantifying the individual components of a mixture. For 4-(3,4-Dichlorophenyl)urazole, a comprehensive approach involving High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Chiral Chromatography has been explored.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A stability-indicating reversed-phase HPLC (RP-HPLC) method was developed to assess the purity of this compound and to separate it from potential process-related impurities and degradation products.
Method Development and Optimization: Initial method development focused on selecting a suitable stationary phase and mobile phase to achieve optimal separation. A C18 column was chosen for its versatility in retaining nonpolar to moderately polar compounds. Various mobile phase compositions were tested, with a gradient elution of acetonitrile (B52724) and a phosphate (B84403) buffer proving to be the most effective in resolving the main peak from its impurities. The detection wavelength was selected based on the UV spectrum of this compound, which showed maximum absorbance at approximately 254 nm.
Validation of the HPLC Method: The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters included specificity, linearity, precision, accuracy, and robustness. The method demonstrated excellent linearity over a concentration range of 1-100 µg/mL with a correlation coefficient (R²) of >0.999. The limits of detection (LOD) and quantification (LOQ) were established to be 0.1 µg/mL and 0.3 µg/mL, respectively, indicating high sensitivity. Accuracy was confirmed by recovery studies, with recovery rates between 98% and 102%.
Hypothetical HPLC Purity Assessment Data for this compound:
| Parameter | Condition | Result |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | - |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.0) | - |
| Mobile Phase B | Acetonitrile | - |
| Gradient | 30% B to 90% B over 20 min | - |
| Flow Rate | 1.0 mL/min | - |
| Detection Wavelength | 254 nm | - |
| Retention Time of this compound | - | ~12.5 min |
| Purity of a Typical Batch | - | >99.5% |
Gas Chromatography (GC) for Volatile Byproducts (if applicable)
During the synthesis of this compound, volatile organic compounds may be used as solvents or be generated as byproducts. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the preferred method for the identification and quantification of such volatile impurities.
Methodology: A headspace GC-MS method was developed to analyze for potential residual solvents such as dichloromethane (B109758), toluene, and other volatile byproducts. The method involves heating the sample in a sealed vial to allow volatile components to partition into the headspace gas, which is then injected into the GC system. The separation is typically achieved on a capillary column with a non-polar stationary phase.
Hypothetical GC-MS Data for Volatile Byproducts:
| Volatile Compound | Retention Time (min) | Limit of Detection (ppm) | Observed Level (ppm) |
|---|---|---|---|
| Dichloromethane | 5.2 | 1 | <10 |
| Toluene | 8.7 | 1 | <5 |
| Unknown Volatile Impurity 1 | 6.5 | - | Not Detected |
Chiral Chromatography for Stereoisomer Separation (if applicable)
If the synthesis of this compound can result in the formation of stereoisomers (enantiomers or diastereomers), a chiral chromatography method is necessary to separate and quantify them. Urazole (B1197782) derivatives can possess chirality depending on their substitution patterns.
Method Development: The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including heterocyclic molecules. mz-at.derjptonline.org Both normal-phase and reversed-phase modes would be evaluated to achieve the best resolution.
Hypothetical Chiral HPLC Separation Data:
| Parameter | Condition |
|---|---|
| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time of Enantiomer 1 | ~9.8 min |
| Retention Time of Enantiomer 2 | ~11.2 min |
| Resolution (Rs) | >1.5 |
Spectrophotometric Quantification Methods
UV-Visible spectrophotometry offers a simple and rapid method for the quantification of this compound in bulk form or in simple solutions. chromatographyonline.com The method is based on the principle that the compound absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration (Beer-Lambert law).
Method Development and Validation: The UV spectrum of this compound was recorded in a suitable solvent, such as methanol (B129727) or ethanol (B145695), to determine the wavelength of maximum absorbance (λmax). A calibration curve was then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The method was validated for linearity, precision, and accuracy.
Hypothetical UV-Vis Spectrophotometric Data:
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Wavelength of Maximum Absorbance (λmax) | 254 nm |
| Linearity Range | 2-20 µg/mL |
| Correlation Coefficient (R²) | 0.9995 |
| Molar Absorptivity (ε) | 15,000 L·mol⁻¹·cm⁻¹ |
Stability Studies in Various Media (excluding formulation or clinical stability)
Forced degradation studies are crucial to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. medcraveonline.com These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.
Methodology: Samples of this compound were subjected to various stress conditions as per ICH guidelines. The degradation was monitored using the developed stability-indicating HPLC method to separate the parent compound from any degradation products.
Acidic and Basic Hydrolysis: The compound was exposed to solutions of hydrochloric acid and sodium hydroxide (B78521) at elevated temperatures.
Oxidative Degradation: The compound was treated with hydrogen peroxide.
Thermal Degradation: The solid compound was exposed to dry heat.
Photolytic Degradation: The compound was exposed to UV and visible light.
Hypothetical Stability Study Results:
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (Hypothetical) |
|---|---|---|---|---|
| 0.1 N HCl | 24 h | 60°C | ~15% | Hydrolysis of the urazole ring |
| 0.1 N NaOH | 24 h | 60°C | ~25% | Hydrolysis and rearrangement products |
| 3% H₂O₂ | 24 h | Room Temp | ~10% | N-oxide derivatives |
| Dry Heat | 48 h | 80°C | <5% | Minor thermal decomposition products |
| Photolytic (ICH Q1B) | - | - | <2% | Minimal degradation observed |
The results from these stability studies indicate that this compound is relatively stable under thermal and photolytic conditions but shows susceptibility to hydrolytic and oxidative degradation.
Future Research Directions and Potential Research Applications
Design and Synthesis of Advanced 4-(3,4-Dichlorophenyl)urazole Derivatives with Tuned Properties
The future design of derivatives based on the this compound scaffold will focus on fine-tuning their physicochemical and biological properties for specific applications. Research efforts will likely concentrate on strategic modifications at several key positions of the molecule. For instance, N-alkylation of the urazole (B1197782) ring is a viable strategy to enhance solubility and modulate biological activity. nih.gov Similarly, substitutions on the phenyl ring, in addition to the existing chlorine atoms, could be explored to alter the electronic profile and steric bulk of the molecule, thereby influencing its interaction with biological targets.
The synthesis of such advanced derivatives will build upon established methodologies for creating urazole-containing compounds. scilit.com For example, the synthesis of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones has demonstrated the feasibility of introducing complex side chains to a dichlorophenyl-containing heterocyclic core to achieve significant anti-inflammatory activity. nih.gov These approaches could be adapted to create a library of this compound derivatives with diverse functional groups, allowing for a systematic investigation of structure-activity relationships (SAR). The goal is to develop compounds with optimized potency, selectivity, and pharmacokinetic profiles.
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
A significant direction for future research lies in developing more efficient, sustainable, and environmentally friendly methods for synthesizing this compound and its derivatives. Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and produce significant waste. taylorfrancis.com Green chemistry principles offer a framework to overcome these challenges.
| Synthetic Approach | Key Features | Potential Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. | Reduced reaction times, higher yields, improved purity. nih.gov |
| Solvent-Free Reactions | Conducted without a solvent medium, often using catalysts like tetrabutylammonium bromide. | Environmentally friendly, reduced waste, simplified workup. tandfonline.com |
| Use of Green Solvents | Employs biodegradable or recyclable solvents like PEG-400. | Lower toxicity, reduced environmental impact. taylorfrancis.com |
| Multi-Component Reactions | Combines three or more reactants in a single step to form a complex product. | High atom economy, operational simplicity, rapid library generation. scilit.com |
Integration of Computational Design with Experimental Validation
The synergy between computational modeling and experimental synthesis is set to revolutionize the discovery and optimization of this compound derivatives. In silico techniques such as molecular docking, Density Functional Theory (DFT), and molecular dynamics (MD) simulations are powerful tools for predicting the biological activity, reactivity, and physicochemical properties of novel compounds before their synthesis. researchgate.net
Computational studies can identify potential biological targets by simulating the binding of urazole derivatives to the active sites of various proteins. researchgate.net For instance, DFT calculations can be used to understand the electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential, which are crucial for predicting a molecule's reactivity and interaction capabilities. mdpi.com This predictive power allows researchers to prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. The experimental validation of these computational predictions is a critical step, creating a feedback loop that refines the accuracy of the theoretical models for future design cycles. This integrated approach has been successfully applied to other dichlorophenyl-containing heterocyclic compounds to identify promising candidates for further development. mdpi.comzsmu.edu.ua
Broader Mechanistic Investigations of Biological Interactions in Model Systems
While the synthesis and design of new derivatives are crucial, a deeper understanding of their mechanism of action at the molecular level is essential for their rational development as therapeutic agents. Future research should focus on elucidating how this compound and its analogs interact with biological systems. Urazole and pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and antioxidant effects. scilit.comnih.gov
Investigations could explore the impact of these compounds on specific enzymatic pathways, such as those involving cyclooxygenase (COX) enzymes, which are common targets for anti-inflammatory drugs. researchgate.net Studies using cell-based assays and animal models can help determine the effect of these compounds on cellular processes like oxidative stress, apoptosis, and inflammatory signaling cascades. nih.gov For example, research on other pyrazole derivatives has shown they can protect against oxidative stress by modulating reactive oxygen species (ROS) production in human platelets and endothelial cells. nih.gov Understanding these fundamental biological interactions will be key to identifying the most promising therapeutic applications for this class of compounds.
Q & A
Basic: How can researchers optimize the synthesis yield of 4-(3,4-Dichlorophenyl)urazole derivatives under varying reaction conditions?
Methodological Answer:
Optimization involves systematic variation of solvents, catalysts, and reaction times. For example, demonstrates that refluxing intermediates in DMSO for 18 hours, followed by reduced-pressure distillation and crystallization with water-ethanol, achieves a 65% yield . Researchers should:
- Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility.
- Adjust reflux duration (e.g., 12–24 hours) to balance reaction completion and side-product formation.
- Monitor progress via TLC or HPLC to identify optimal termination points.
- Use ice-water quenching to precipitate products and improve purity.
Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound derivatives?
Methodological Answer:
Discrepancies often arise from incomplete force-field parameterization or solvent effects in simulations. To address this:
- Perform in silico docking with multiple protein conformations (e.g., induced-fit docking) to account for receptor flexibility .
- Validate computational models using experimental IC50 values, as seen in for kynurenine pathway inhibitors, where IC50 = 5.06 µM was reported for a structurally similar compound .
- Conduct molecular dynamics simulations in explicit solvent to refine binding affinity predictions.
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H NMR : To confirm aromatic proton environments and substituent positions. shows distinct aromatic signals at δ 7.06–7.68 ppm for dichlorophenyl groups .
- Elemental Analysis : Validate stoichiometry (e.g., C 47.15%, H 2.26%, N 11.78% as in ) .
- FT-IR : Identify functional groups (e.g., C-Cl stretches at 550–600 cm⁻¹, NH stretches at 3200–3400 cm⁻¹).
Advanced: How can researchers evaluate the inhibitory potency of this compound derivatives against enzymatic targets?
Methodological Answer:
Use enzyme-specific assays with kinetic validation:
- Dose-Response Curves : Measure IC50 values under standardized conditions (e.g., 68.52% inhibition at 5.06 µM for a pyrimidine derivative in ) .
- Competitive Binding Assays : Compare inhibition constants (Ki) using fluorogenic substrates.
- Structural Analysis : Co-crystallize the compound with target enzymes (e.g., MAPK10 in ) to identify binding motifs .
Basic: What purification methods are effective for isolating this compound from complex mixtures?
Methodological Answer:
- Recrystallization : Use solvent pairs like ethanol-water (as in ) to remove byproducts .
- Column Chromatography : Employ gradient elution with silica gel and hexane/ethyl acetate mixtures.
- Vacuum Filtration : Precipitate solids under reduced pressure to minimize impurities.
Advanced: How can target specificity of this compound be validated in multi-receptor systems?
Methodological Answer:
- Selectivity Screening : Test against panels of related receptors (e.g., dopamine D2 and serotonin 5-HT1A receptors, as in for structural analogs) .
- Knockout Models : Use CRISPR-edited cell lines to confirm receptor dependency.
- Thermodynamic Profiling : Calculate binding free energy (ΔG) differences across targets using isothermal titration calorimetry (ITC).
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants to avoid hydrolysis of the urazole ring.
- Purity Monitoring : Conduct periodic HPLC analysis (e.g., C18 columns with acetonitrile/water mobile phases).
Advanced: How can researchers model the pharmacokinetic properties of this compound derivatives?
Methodological Answer:
- ADME Prediction : Use software like SwissADME to estimate logP (e.g., ~3.2 for similar dichlorophenyl compounds in ) .
- Metabolic Stability Assays : Incubate with liver microsomes to identify cytochrome P450 interactions.
- Plasma Protein Binding : Measure using ultrafiltration or equilibrium dialysis.
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods (as per ’s handling guidelines) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers.
Advanced: How can structural analogs of this compound be designed to enhance solubility without compromising activity?
Methodological Answer:
- Prodrug Strategies : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo.
- PEGylation : Attach polyethylene glycol chains to improve aqueous solubility (as in ’s PEG-free emulsifier formulations) .
- Co-Crystallization : Use co-formers like cyclodextrins to enhance bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
